molecular formula C4H11ClN2O2 B036726 Ethyl hydrazinoacetate hydrochloride CAS No. 6945-92-2

Ethyl hydrazinoacetate hydrochloride

Cat. No. B036726
CAS RN: 6945-92-2
M. Wt: 154.59 g/mol
InChI Key: HZZRIIPYFPIKHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound has been synthesized through various methods, including condensation reactions and interactions with different chemicals. For example, ethyl 4-hydrazinobenzoate hydrochloride has been synthesized and characterized, showcasing the compound's ability to form complex sheets through hydrogen bonds, highlighting its synthesis versatility (Restrepo et al., 2019).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods such as FT-IR, 1H and 13C NMR have been utilized to determine the molecular structure of ethyl hydrazinoacetate hydrochloride derivatives. These studies reveal detailed insights into the compound's crystalline structure, including cell parameters and space group information, which are crucial for understanding its chemical behavior (Restrepo et al., 2019).

Chemical Reactions and Properties

The compound participates in various chemical reactions, forming complexes with metals such as cobalt(III), zinc(II), cadmium(II), and palladium(II). These reactions are significant for the development of new materials and catalysts. The structural analysis of these complexes provides insights into their chemical properties and potential applications (Filipović et al., 2005).

Physical Properties Analysis

The physical properties of ethyl hydrazinoacetate hydrochloride derivatives, including their solubility, melting points, and crystalline structure, are essential for their application in chemical synthesis. These properties are determined through experimental studies and contribute to the compound's characterization and potential industrial applications.

Chemical Properties Analysis

Chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding ethyl hydrazinoacetate hydrochloride's applications in synthesis and material science. These properties are explored through experimental and theoretical studies, providing a comprehensive understanding of the compound's behavior in chemical reactions.

References

  • (Restrepo et al., 2019) - Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride.
  • (Filipović et al., 2005) - Cobalt(III), zinc(II), cadmium(II) and palladium(II) complexes with hydrolysed and non-hydrolysed condensation products of 2-acetylpyridine with ethyl hydrazinoacetate.

Scientific Research Applications

Synthesis and Characterization

Ethyl hydrazinoacetate hydrochloride has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic chemistry. One notable application includes the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, where it was characterized by FT-IR, 1H and 13C NMR, and X-ray diffraction to understand its crystal structure and non-covalent interactions, forming complex sheets through hydrogen bonding (Restrepo et al., 2019). Additionally, its role in creating novel cadmium(II) complexes, highlighting its ability to form bidentate and tridentate coordination complexes with metals, was explored for their cytotoxic potential and structural properties (Filipović et al., 2012).

Chemical Properties and Biological Activity

The chemical properties and potential biological activity of derivatives synthesized using ethyl hydrazinoacetate hydrochloride have been a subject of research, indicating its importance in the synthesis of biologically active compounds. Studies on ethyl esters of (9-substituted-imidazo[1,2-a]benzimidazolyl-2)acetic acids, for example, have shown that these compounds exhibit a range of biological activities, including fungicidal, antimicrobial, and antiarrhythmic properties, suggesting their applicability in medicinal chemistry (Anisimova et al., 2011).

Applications in Coordination Chemistry and Catalysis

The compound has also been used to synthesize coordination complexes with metals like Pd(II), Pt(II), and Cd(II), which were characterized and evaluated for their biological activity against various bacteria, demonstrating its potential use in the development of new antimicrobial agents (Filipović et al., 2010). Moreover, the synthesis of a palladium(II) complex with ethyl hydrazinoacetate highlighted its cytotoxic activity against tumor cell lines, comparing favorably with cisplatin and showing activity against cisplatin-resistant cells, which underscores its potential in cancer research (Malesevic et al., 2006).

Nonlinear Optical Properties

Research into the nonlinear optical properties of hydrazone derivatives synthesized using ethyl hydrazinoacetate hydrochloride has revealed promising results for applications in photonic devices. These studies demonstrate the compound's significance in the synthesis of materials with high nonlinear optical behavior, suitable for optical limiting applications (Nair et al., 2022).

Safety And Hazards

Ethyl hydrazinoacetate hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-hydrazinylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZRIIPYFPIKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40989345
Record name Ethyl hydrazinylacetate--hydrogen chloride (1/1)
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl hydrazinoacetate hydrochloride

CAS RN

6945-92-2
Record name Acetic acid, 2-hydrazinyl-, ethyl ester, hydrochloride (1:1)
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Record name Ethyl hydrazinylacetate--hydrogen chloride (1/1)
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Record name Ethyl hydrazinoacetate hydrochloride
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